molecular formula C16H13Cl2N3OS B15012950 5-(2,4-dichlorophenyl)-3-{[(2-methylphenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione

5-(2,4-dichlorophenyl)-3-{[(2-methylphenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B15012950
M. Wt: 366.3 g/mol
InChI Key: CNQSVSUVBHJMDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,4-Dichlorophenyl)-3-{[(2-Methylphenyl)amino]methyl}-2,3-dihydro-1,3,4-oxadiazole-2-thione is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorophenyl)-3-{[(2-Methylphenyl)amino]methyl}-2,3-dihydro-1,3,4-oxadiazole-2-thione typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Potassium hydroxide or sodium hydroxide

    Temperature: Reflux conditions

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines or thiols

Major Products

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of corresponding alcohols or amines

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

In biological research, 5-(2,4-Dichlorophenyl)-3-{[(2-Methylphenyl)amino]methyl}-2,3-dihydro-1,3,4-oxadiazole-2-thione has been studied for its potential antimicrobial and antifungal properties. It has shown activity against a range of bacterial and fungal strains.

Medicine

The compound is being explored for its potential therapeutic applications, particularly as an antimicrobial agent. Its ability to inhibit the growth of certain pathogens makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require antimicrobial activity.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenyl)-3-{[(2-Methylphenyl)amino]methyl}-2,3-dihydro-1,3,4-oxadiazole-2-thione involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. Molecular targets include membrane proteins and enzymes essential for cell survival.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thione
  • 5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thione
  • 5-(2,4-Dichlorophenyl)-3-{[(2-Methylphenyl)amino]methyl}-1,3,4-thiadiazole

Uniqueness

Compared to similar compounds, 5-(2,4-Dichlorophenyl)-3-{[(2-Methylphenyl)amino]methyl}-2,3-dihydro-1,3,4-oxadiazole-2-thione stands out due to its dual functional groups (dichlorophenyl and methylphenyl) which enhance its biological activity and chemical reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H13Cl2N3OS

Molecular Weight

366.3 g/mol

IUPAC Name

5-(2,4-dichlorophenyl)-3-[(2-methylanilino)methyl]-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C16H13Cl2N3OS/c1-10-4-2-3-5-14(10)19-9-21-16(23)22-15(20-21)12-7-6-11(17)8-13(12)18/h2-8,19H,9H2,1H3

InChI Key

CNQSVSUVBHJMDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NCN2C(=S)OC(=N2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.